4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and butyl aldehyde under acidic conditions to form the benzimidazole core.
Pyrrolidinone Formation: Reacting the benzimidazole derivative with 2,5-dimethylphenylacetic acid under basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities.
Medicine
In medicine, the compound might be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors in the body. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure of the compound.
Pyrrolidinone: Another key structural component.
2,5-Dimethylphenyl Derivatives: Compounds with similar aromatic substituents.
Uniqueness
What sets 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one apart is its unique combination of these structural elements, which could confer distinct biological or chemical properties.
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-4-5-12-25-20-9-7-6-8-19(20)24-23(25)18-14-22(27)26(15-18)21-13-16(2)10-11-17(21)3/h6-11,13,18H,4-5,12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBVHZWSWUWLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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